molecular formula C18H16N4O7S2 B2591026 (Z)-ethyl 2-(2-((2-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 887210-60-8

(Z)-ethyl 2-(2-((2-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2591026
CAS RN: 887210-60-8
M. Wt: 464.47
InChI Key: NJXVPGZPFKDRHN-ZZEZOPTASA-N
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Description

The compound is a derivative of benzo[d]thiazole, which is a type of heterocyclic aromatic compound. Benzo[d]thiazoles are known to have a wide range of biological activities and are part of many pharmaceutical drugs .


Molecular Structure Analysis

The compound contains a benzo[d]thiazole core, which consists of a benzene ring fused to a thiazole ring. It also has a nitrobenzoyl group and a sulfamoyl group attached to the thiazole ring, and an ethyl acetate group attached to the benzo ring .


Chemical Reactions Analysis

Benzo[d]thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of aromatic rings and various functional groups .

Scientific Research Applications

Material Science and Hybrid Materials

Beyond medicinal applications, ethyl 2-(2-((2-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate contributes to material science:

Organic Synthesis and Intermediates

As an amine derivative, this compound serves as a versatile intermediate in organic synthesis:

Pharmacophore Design

The nitro group’s unique chemical properties contribute to pharmacophore design:

Consumer and Industrial Applications

The compound finds applications beyond the lab:

Natural Product Inspiration

The indole moiety in the compound occurs in natural products and alkaloids:

Future Directions

The future research directions would depend on the biological activity of this compound. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

ethyl 2-[2-(2-nitrobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O7S2/c1-2-29-16(23)10-21-14-8-7-11(31(19,27)28)9-15(14)30-18(21)20-17(24)12-5-3-4-6-13(12)22(25)26/h3-9H,2,10H2,1H3,(H2,19,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXVPGZPFKDRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-(2-((2-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

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